molecular formula C34H50N4O7 B12548000 Cbz-ala-phe(CH(OH)CH2)ala-val-valinol CAS No. 146794-68-5

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol

Cat. No.: B12548000
CAS No.: 146794-68-5
M. Wt: 626.8 g/mol
InChI Key: SXCKAQFFUIJSCM-UHFFFAOYSA-N
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Description

The compound Cbz-Ala-Phe(CH(OH)CH₂)Ala-Val-Valinol is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group, alanine (Ala), a modified phenylalanine residue (Phe(CH(OH)CH₂)), valine (Val), and valinol (Valinol). The evidence instead focuses on 5-aminolevulinic acid (ALA) and its physiological effects in plants. Thus, this article will highlight key findings on ALA and related compounds to contextualize the broader landscape of peptide/amino acid derivatives.

Properties

CAS No.

146794-68-5

Molecular Formula

C34H50N4O7

Molecular Weight

626.8 g/mol

IUPAC Name

benzyl N-[1-[[3-hydroxy-6-[[1-[(1-hydroxy-3-methylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-methyl-6-oxo-1-phenylhexan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H50N4O7/c1-21(2)28(19-39)37-33(43)30(22(3)4)38-31(41)23(5)17-29(40)27(18-25-13-9-7-10-14-25)36-32(42)24(6)35-34(44)45-20-26-15-11-8-12-16-26/h7-16,21-24,27-30,39-40H,17-20H2,1-6H3,(H,35,44)(H,36,42)(H,37,43)(H,38,41)

InChI Key

SXCKAQFFUIJSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)CC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

The synthesis of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves multiple steps, typically starting with the protection of amino groups using carbobenzyloxy (Cbz) groups. The key steps include:

Chemical Reactions Analysis

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylene group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves the inhibition of HIV-1 protease. The hydroxyethylene group mimics the transition state of the peptide bond cleavage, thereby binding to the active site of the protease and preventing the cleavage of the viral polyprotein. This inhibition disrupts the maturation of the virus, rendering it non-infectious .

Comparison with Similar Compounds

Functional Comparisons
Metabolic Profiling
  • Valine and Leucine : Detected in human mesenchymal stem cell metabolites (γ–CH3 at 0.98 ppm for valine; β–CH2 at 1.71 ppm for leucine) . These BCAAs are critical for protein synthesis but lack the stress-modulating roles observed with ALA.
  • Glutamate/Glutamine: Key intermediates in nitrogen metabolism, with distinct NMR shifts (e.g., glutamate α-CH2 at 3.75 ppm) .

Biological Activity

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes a carbobenzoxy (Cbz) protecting group, amino acid residues, and a hydroxymethyl substituent. Understanding the structure is crucial for elucidating its biological activity.

PropertyValue
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name (2S)-2-amino-3-(4-(benzyloxycarbonyl)phenyl)-3-hydroxy-N,N-bis(2-methylpropyl)propanamide
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing cellular pathways. Preliminary studies suggest that it may modulate enzyme activity and affect metabolic processes.

  • Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which play a critical role in various physiological processes. This inhibition can lead to altered signaling pathways within cells.
  • Cellular Uptake : The presence of the hydroxymethyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy in vivo.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating a potential therapeutic application in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on several bacterial strains revealed that this compound exhibited significant inhibitory effects at concentrations ranging from 10610^{-6} to 10410^{-4} M. The minimum inhibitory concentration (MIC) was determined to be 5×1055\times 10^{-5} M for Staphylococcus aureus.
  • Anti-inflammatory Mechanism : In vitro experiments using macrophage cell lines indicated that treatment with the compound led to a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYes
Cbz-ala-pheModerateNo
Val-ValinolLowYes

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